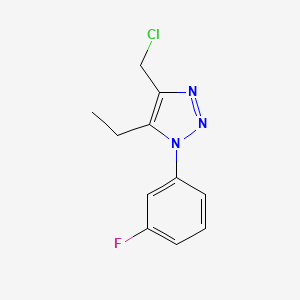
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
描述
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, an ethyl group, and a fluorophenyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of Functional Groups: The chloromethyl, ethyl, and fluorophenyl groups can be introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid, while the ethyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazoles with different functional groups.
科学研究应用
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole: Similar structure but lacks the fluorine atom.
4-(bromomethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
4-(chloromethyl)-5-methyl-1-(3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the chloromethyl, ethyl, and fluorophenyl groups in 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSNZAJMNHZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


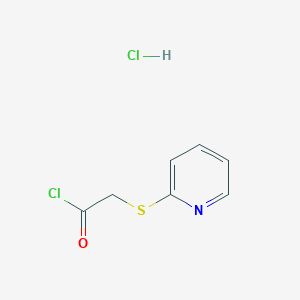
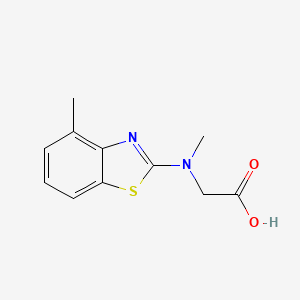
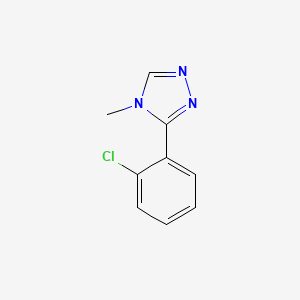
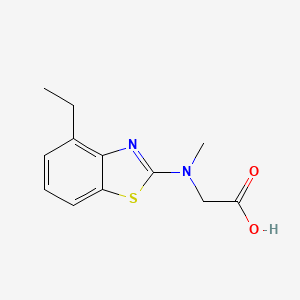
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
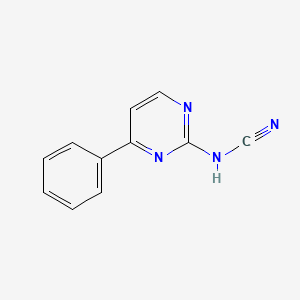
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
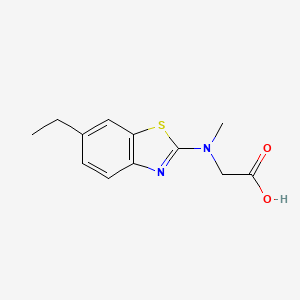
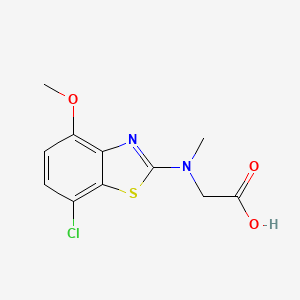
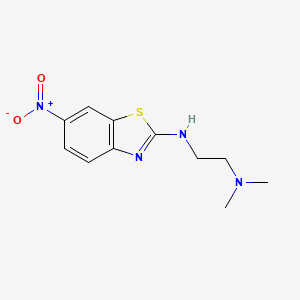

![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
